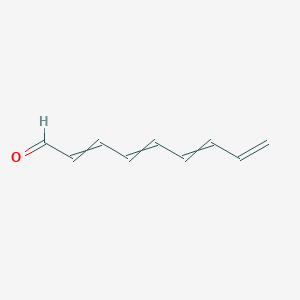![molecular formula C25H32O3 B14669012 4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate CAS No. 51572-61-3](/img/structure/B14669012.png)
4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pentyl group attached to a phenyl ring, which is further connected to a prop-2-enoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate typically involves the esterification of 4-pentylphenol with 3-[4-(pentyloxy)phenyl]prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cell signaling and membrane dynamics due to its amphiphilic nature.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The phenyl rings may interact with hydrophobic regions of proteins or cell membranes, influencing their function and dynamics.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Pentylphenyl 3-[4-(methoxy)phenyl]prop-2-enoate
- 4-Pentylphenyl 3-[4-(ethoxy)phenyl]prop-2-enoate
- 4-Pentylphenyl 3-[4-(butoxy)phenyl]prop-2-enoate
Uniqueness
4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate is unique due to the presence of the pentyloxy group, which imparts specific hydrophobic and steric properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions in various chemical and biological systems.
Propriétés
Numéro CAS |
51572-61-3 |
|---|---|
Formule moléculaire |
C25H32O3 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
(4-pentylphenyl) 3-(4-pentoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H32O3/c1-3-5-7-9-21-12-17-24(18-13-21)28-25(26)19-14-22-10-15-23(16-11-22)27-20-8-6-4-2/h10-19H,3-9,20H2,1-2H3 |
Clé InChI |
FXCYACHKVQXFPN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


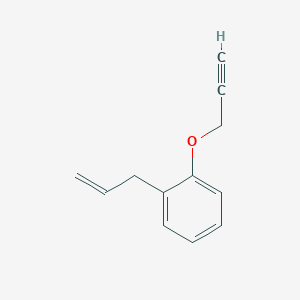
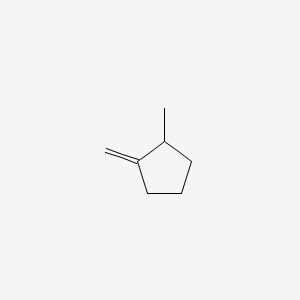


![4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14668947.png)
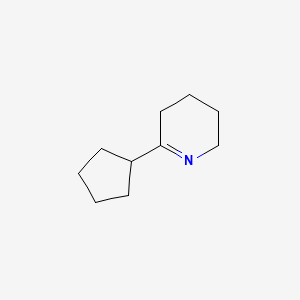
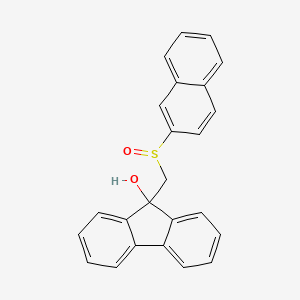
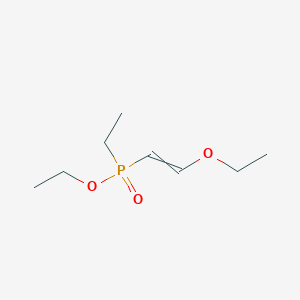
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol](/img/structure/B14668975.png)



